molecular formula C9H5F3O2 B14769377 3-(2,2,2-Trifluoroacetyl)-benzaldehyde

3-(2,2,2-Trifluoroacetyl)-benzaldehyde

Cat. No.: B14769377
M. Wt: 202.13 g/mol
InChI Key: PPKMIPCBXYKJSX-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetyl)-benzaldehyde is an organic compound characterized by the presence of a trifluoroacetyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde typically involves the introduction of a trifluoroacetyl group to a benzaldehyde derivative. One common method includes the reaction of benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroacetyl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-(2,2,2-Trifluoroacetyl)benzoic acid.

    Reduction: 3-(2,2,2-Trifluoroacetyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-Trifluoroacetyl)-benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    2-(2,2,2-Trifluoroacetyl)phenylamide: Contains a trifluoroacetyl group attached to a phenylamide moiety.

Uniqueness: 3-(2,2,2-Trifluoroacetyl)-benzaldehyde is unique due to the presence of both an aldehyde and a trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)benzaldehyde

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5H

InChI Key

PPKMIPCBXYKJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C=O

Origin of Product

United States

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